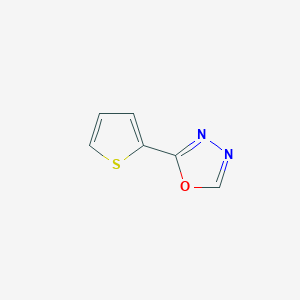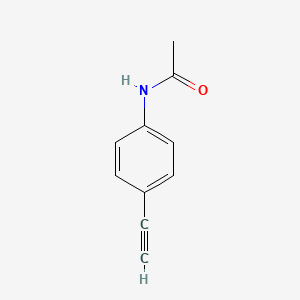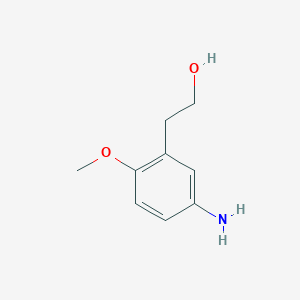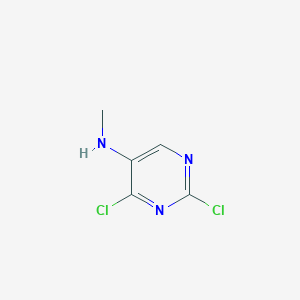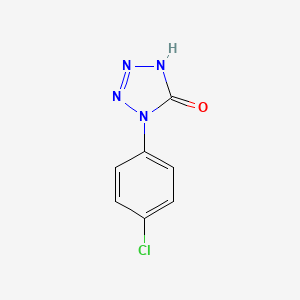
1-(4-chlorophenyl)-1H-tetrazol-5-ol
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are used to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Crystal Structure and Docking Studies
- Crystallography and Molecular Docking : Studies have examined the crystal structure and molecular docking of compounds related to 1-(4-chlorophenyl)-1H-tetrazol-5-ol. These compounds were found to crystallize in specific monoclinic space groups, and molecular docking was conducted to understand their interaction within the active site of the cyclooxygenase-2 enzyme, indicating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Electron Attachment Reactivity
- Electron-Induced Reactivity : Research on electron-induced reactivity of 5-(4-chlorophenyl)-1H-tetrazole demonstrated its susceptibility to electron attachment, forming various anion products. This reactivity was found to be influenced by the molecular structure, indicating the compound's potential in materials science applications (Luxford et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Studies have shown that 5-(4-chlorophenyl)-1H-tetrazole is an effective corrosion inhibitor for mild steel, particularly in the oil and natural gas industries. Its efficiency increases with concentration and exhibits a mixed-type inhibition behavior (Kamble & Dubey, 2021).
Synthesis and Decomposition
- Synthesis and Thermal Decomposition : Research on the synthesis, structure, and thermal decomposition of various phenyl tetrazoles, including 1-(4-chlorophenyl)-1H-tetrazole, has been conducted. These studies provide insight into their thermal behavior, decomposition products, and enthalpies of decomposition, relevant for chemical engineering and materials science (Yılmaz et al., 2015).
Antifungal Activity
- Antifungal Properties : Tetrazole derivatives have been screened for antifungal activity against Candida albicans, with some derivatives showing significant inhibition of fungal growth. This suggests potential applications in developing new antifungal agents (Bondaryk et al., 2015).
Synthesis and Cytotoxicity
- Cytotoxicity Against Cancer Cells : The synthesis of 1,5-disubstituted tetrazoles and their testing against human breast cancer cells identified certain compounds as potential leads. This highlights the role of such compounds in medicinal chemistry, especially in oncology (Dukanya et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the biological activity of the targets.
Biochemical Pathways
Related compounds, such as strobilurin fungicides, act through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Result of Action
Related compounds have shown significant antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-tetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEPERIPZPLFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356240 | |
| Record name | 1-(4-chlorophenyl)-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-06-8 | |
| Record name | 1-(4-chlorophenyl)-1H-tetrazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


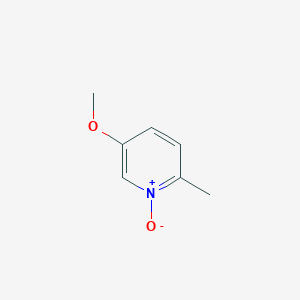
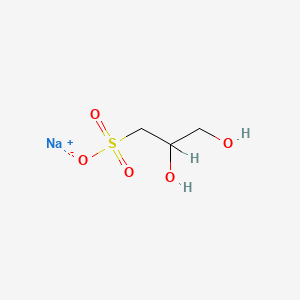
![Glycine, N,N-bis[2-[(carboxymethyl)amino]ethyl]-](/img/structure/B3051685.png)
